

# Comprehensive Spectroscopic Profiling of 2-Amino-2-(naphthalen-2-yl)ethanol

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## Compound of Interest

Compound Name:	2-Amino-2-(naphthalen-2-yl)ethanol
CAS No.:	153875-87-7
Cat. No.:	B176195

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## Executive Summary & Compound Identity

**2-Amino-2-(naphthalen-2-yl)ethanol** (also known as 2-naphthylglycinol) is a

-amino alcohol derived from the reduction of 2-naphthylglycine. It serves as a privileged chiral auxiliary and a precursor for heterocyclic synthesis. This guide provides a definitive reference for its identification, emphasizing the differentiation from its regioisomer (1-amino-2-naphthyl derivative) and the analysis of common impurities derived from its synthesis.

Attribute	Details
IUPAC Name	2-Amino-2-(naphthalen-2-yl)ethanol
Common Name	2-Naphthylglycinol
CAS Number	204851-80-9 (HCl salt); 2829292-59-1 (Free base)
Molecular Formula	
Molecular Weight	187.24 g/mol
Stereochemistry	Available as (R) or (S) enantiomers; data below applies to both. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

## Synthesis Context & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra. The compound is typically prepared via the reduction of 2-naphthylglycine methyl ester using lithium aluminum hydride (

) or borane-THF (

).

- Primary Impurity: Residual solvent (THF/Ether) peaks in NMR.
- Secondary Impurity: Unreduced ester (methoxy singlet at ~3.7 ppm) or over-reduced ethyl-naphthalene derivatives (rare).
- Salt Forms: Often isolated as HCl or Oxalate salts to improve stability. The NMR shifts below refer to the free base in

unless noted.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR signature is characterized by the rigid naphthalene aromatic system and the ABX spin system of the ethanolamine side chain.

## H NMR Data (400 MHz, )

The benzylic methine proton (

) is the diagnostic handle for determining enantiomeric purity (via Mosher's ester analysis) and chemical identity.

Position	Shift ( , ppm)	Multiplicity	Integration	Assignment Logic
Ar-H	7.78 – 7.85	Multiplet	4H	Naphthalene ring (C1, C4, C5, C8)
Ar-H	7.45 – 7.52	Multiplet	3H	Naphthalene ring (C3, C6, C7)
(Methine)	4.15 – 4.22	dd or t	1H	Benzylic proton to . Deshielded by naphthyl ring.
(Methylene)	3.65 – 3.80	Multiplet	2H	protons. Diastereotopic nature often unresolved.
Exchangeable	2.20 – 2.60	Broad s	3H	and . Shift varies with concentration/solvent.

### Critical Analysis:

- **Regioisomer Distinction:** In the isomer 1-amino-2-(naphthalen-2-yl)ethanol, the benzylic proton would be adjacent to the oxygen, shifting it downfield to ~4.8-5.0 ppm. The shift of ~4.2 ppm confirms the amine is at the benzylic position.

- Coupling: The methine proton ( ) typically couples with the methylene protons ( ) with Hz.

## C NMR Data (100 MHz, )

Carbon Type	Shift ( , ppm)	Assignment
Aromatic Quaternary	139.5, 133.4, 132.9	Ipsso-carbon and ring junctions.
Aromatic CH	128.5, 128.0, 127.7, 126.3, 126.0, 125.8, 124.7	Naphthalene CH signals.
Aliphatic CH ( )	58.2	Benzylic carbon attached to .
Aliphatic ( )	67.5	Methylene carbon attached to .

## Mass Spectrometry (MS)

The mass spectrum is dominated by

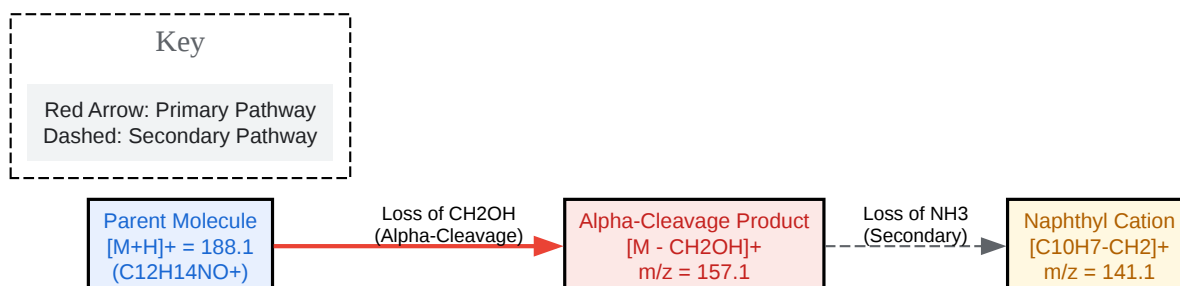
- cleavage, a characteristic fragmentation pathway for
- amino alcohols.

## Fragmentation Logic

- Ionization: ESI+ (Electrospray Ionization)
- Parent Ion:
- Base Peak:

(Loss of hydroxymethyl group).

Experimental Workflow & Fragmentation Pathway:



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Figure 1: ESI-MS fragmentation pathway showing the dominant

-cleavage characteristic of 1,2-amino alcohols.

## Infrared Spectroscopy (IR)

IR data is collected typically as a KBr pellet or thin film.

Wavenumber ( )	Functional Group	Mode	Notes
3350 - 3280	/	Stretching	Broad band due to H-bonding. Doublet often visible for primary amine.
3050	(Aromatic)	Stretching	Weak, sharp peaks above 3000.
2930, 2860	(Aliphatic)	Stretching	Methylene/Methine backbone.
1590, 1505	(Naphthalene)	Ring Stretch	Characteristic aromatic skeletal vibrations.
1060		Stretching	Strong primary alcohol band.

## Experimental Protocols

### Protocol A: NMR Sample Preparation

Objective: Eliminate H-bonding broadening for clear coupling constants.

- Weigh 5-10 mg of **2-amino-2-(naphthalen-2-yl)ethanol**.
- Dissolve in 0.6 mL of  
(neutralized with basic alumina to prevent salt formation if trace acid is present).
- Optional: Add 1 drop of  
and shake to exchange  
protons. This removes the broad exchangeable peak at ~2.5 ppm, simplifying the aliphatic region.

## Protocol B: Enantiomeric Excess (ee) Determination

Objective: Verify optical purity of the (R) or (S) isomer.

- Derivatize the amino alcohol with Mosher's Acid Chloride (MTPA-Cl).
- Analyze via  
  
NMR or  
  
NMR.
- The diastereomeric methyl signals (from the Mosher moiety) will appear distinct; integration ratios provide the % ee.

## References

- Compound Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 12583696, (R)-2-Amino-1-(naphthalen-2-yl)ethanol (Isomer Reference).
- Synthesis & Characterization: "C  
  
-Amino Acids." Chemical Reviews, 2014. (Describes reduction of naphthylglycine precursors).
- Supplier Data: Sigma-Aldrich Product Specification for CAS 204851-80-9.
- Spectral Database: SDBS (AIST) - General trends for 2-aminoethanol derivatives.

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## Sources

- 1. (2R)-2-AMINO-2-(2-NAPHTHYL)ETHAN-1-OL | CymitQuimica [[cymitquimica.com](http://cymitquimica.com)]
- 2. [guidechem.com](http://guidechem.com) [[guidechem.com](http://guidechem.com)]

- [3. americanelements.com \[americanelements.com\]](https://www.americanelements.com)
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